2,3,4-Trimethyl-3-pentanol
Overview
Description
2,3,4-Trimethyl-3-pentanol, also known as 1,1-Diisopropylethanol, is an organic compound with the molecular formula C8H18O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms. This compound is notable for its branched structure, which influences its physical and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-Trimethyl-3-pentanol can be synthesized through various methods. One common approach involves the Grignard reaction, where an appropriate alkyl halide reacts with magnesium in the presence of an ether solvent to form a Grignard reagent. This reagent is then reacted with a suitable ketone to produce the desired alcohol .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of corresponding ketones or aldehydes. The reaction conditions typically include elevated temperatures and pressures, along with the use of metal catalysts such as palladium or nickel .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trimethyl-3-pentanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alkanes or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sulfuric acid, and halogenating agents like thionyl chloride.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
2,3,4-Trimethyl-3-pentanol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4-Trimethyl-3-pentanol involves its interaction with various molecular targets. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. Its effects are mediated through pathways involving the hydroxyl group, which can undergo various chemical transformations, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
- 2,2,4-Trimethyl-3-pentanol
- 3,3,4-Trimethyl-2-pentanol
- 2,3,3-Trimethylpentane
Comparison: 2,3,4-Trimethyl-3-pentanol is unique due to its specific branching pattern and the position of the hydroxyl group. Compared to its isomers, it exhibits different physical and chemical properties, such as boiling points, solubility, and reactivity. These differences make it suitable for specific applications where other isomers may not be as effective .
Properties
IUPAC Name |
2,3,4-trimethylpentan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-6(2)8(5,9)7(3)4/h6-7,9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSMHHUFDLYURK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184621 | |
Record name | 2,3,4-Trimethyl-3-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown or yellow liquid; [Alfa Aesar MSDS], Clear liquid; Fruity aroma | |
Record name | 2,3,4-Trimethyl-3-pentanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10817 | |
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Record name | 2,3,4-Trimethyl-3-pentanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1632/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
78.00 °C. @ 46.00 mm Hg | |
Record name | 2,3,4-Trimethyl-3-pentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036166 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in heptane; insoluble in water, Soluble (in ethanol) | |
Record name | 2,3,4-Trimethyl-3-pentanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1632/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.846-0.850 | |
Record name | 2,3,4-Trimethyl-3-pentanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1632/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3054-92-0 | |
Record name | 2,3,4-Trimethyl-3-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3054-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4-Trimethyl-3-pentanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003054920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4-Trimethyl-3-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-trimethylpentan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,3,4-TRIMETHYL-3-PENTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7OYT9FJ8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,3,4-Trimethyl-3-pentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036166 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 2,3,4-Trimethyl-3-pentanol and what spectroscopic data is available?
A1: this compound is a tertiary alcohol with a bulky structure. Its molecular formula is C8H18O and it has a molecular weight of 130.23 g/mol. [, , ]
Q2: How does the structure of this compound influence its self-association behavior?
A2: Research using NMR has demonstrated that this compound forms dimers in solution due to hydrogen bonding. [] The bulky side chains of the molecule significantly influence the extent of this dimerization. The study compared its behavior to other sterically hindered alcohols and found that increasing steric hindrance weakens the hydrogen bonding interaction, resulting in lower dimerization constants.
Q3: Has this compound been synthesized, and if so, what is a key synthetic route?
A3: Yes, this compound has been successfully synthesized. One reported method involves a two-step process: []
Q4: What are the known safety concerns associated with this compound?
A4: A safety assessment of this compound for its use as a fragrance ingredient has been conducted. [] While specific details are not provided in the abstract, the existence of this assessment highlights the importance of understanding the safety profile of this compound, especially for applications involving human exposure.
Q5: Are there any known reactions of this compound with hydrochloric acid?
A5: Research exists examining the reaction of this compound with hydrochloric acid. [] The abstract indicates that this reaction involves rearrangement, suggesting a complex reaction mechanism beyond simple dehydration. Further investigation into this paper could reveal the specific products and mechanisms involved.
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